molecular formula C4H7N5O B1276335 (1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide CAS No. 438631-29-9

(1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide

Cat. No. B1276335
M. Wt: 141.13 g/mol
InChI Key: XIVWQXRPIVXZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide, commonly referred to as NHE, is an organic compound with a variety of applications in the scientific and medical fields. NHE is an amide derivative of hydroxyethanimidamide, and is composed of a 1,2,4-triazole ring and a hydroxyethylamine moiety. The compound is a colorless, water-soluble, and thermally stable solid with a melting point of 115-117°C.

Scientific Research Applications

Fungicidal Activity

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,2,4-triazole derivatives have been designed and synthesized for their fungicidal activities . These compounds were evaluated against eight phytopathogens .
  • Methods of Application: The new compounds were identified by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
  • Results: Most of the title compounds displayed moderate to high fungicidal activities . One compound exhibited a broad-spectrum antifungal activities with the EC 50 values of 1.59, 0.46, 0.27 and 11.39 mg/L against S. sclerotiorum, P. infestans, R. solani and B. cinerea, respectively .

Anticancer Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
  • Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results: Some compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Aromatase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,2,4-triazole derivatives have been designed based on the chemical structures of Letrozole, Anastrozole and 4-triazolylflavans, which act as aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
  • Methods of Application: The target 1,2,4-triazole derivatives were designed based on the chemical structures of known aromatase inhibitors .
  • Results: The paper did not provide specific results for this application .

Bioactive Phenomena and Analytical Uses

  • Scientific Field: Analytical Chemistry
  • Application Summary: Triazoles, including 1,2,4-triazole derivatives, have been highlighted for their future applications in several bioactive phenomena and analytical uses .
  • Methods of Application: This review describes the structures, synthesis, reactions and spectral properties of triazoles .
  • Results: The paper did not provide specific results for this application .

Antimicrobial Agent

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
  • Methods of Application: This review describes the structures, synthesis, reactions and spectral properties of triazoles .
  • Results: The paper did not provide specific results for this application .

Organic Catalysts

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
  • Methods of Application: This review describes the structures, synthesis, reactions and spectral properties of triazoles .
  • Results: The paper did not provide specific results for this application .

properties

IUPAC Name

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWQXRPIVXZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963134
Record name N-Hydroxy(1H-1,2,4-triazol-1-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

CAS RN

438631-29-9
Record name N-Hydroxy(1H-1,2,4-triazol-1-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide
Reactant of Route 2
(1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide
Reactant of Route 3
Reactant of Route 3
(1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide
Reactant of Route 4
Reactant of Route 4
(1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide
Reactant of Route 5
Reactant of Route 5
(1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide
Reactant of Route 6
Reactant of Route 6
(1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide

Citations

For This Compound
6
Citations
Q Yang, JY Lu - Inorganic Chemistry Communications, 2017 - Elsevier
The reaction of silver nitrate with (1e)-N′-hydroxy-2-(1H-1,2,4-triazol-1-yl) ethanimidamide (HTE) at room temperature affords a new 3D metal-organic frameworks, {[Ag 3 (HTE) 2 (NO …
Number of citations: 9 www.sciencedirect.com
W Hao, B Jin, T Huang, J Zhang, J Shen… - Journal of Solid State …, 2021 - Elsevier
Three novel lanthanide-nitrogen-rich supramolecular complexes with similar structures and performance, namely, [La(BTF) 2 (H 2 O) 5 ] n , [Ce(BTF) 2 (H 2 O) 5 ] n and [Pr(BTF) 2 (H 2 O…
Number of citations: 8 www.sciencedirect.com
W Hao, T Huang, B Jin, J Zhang, J Shen, R Peng - Journal of Rare Earths, 2022 - Elsevier
Three novel rare-earth, nitrogen-rich and oxygen heterocyclic supramolecular complexes, namely [Nd (BTF) 2 (H 2 O) 5 ] n , [Sm(BTF) 2 (H 2 O) 5 ] n , and [Eu(BTF) 2 (H 2 O) 5 ] n , were …
Number of citations: 8 www.sciencedirect.com
L Xu, J Qiao, S Xu, X Zhao, W Gong, T Huang - Catalysts, 2020 - mdpi.com
The synthesis of energetic metal–organic frameworks (EMOFs) with one-dimensional, two-dimensional and three-dimensional structures is an effective strategy for developing new-…
Number of citations: 16 www.mdpi.com
H Yao, L Ni, P Wu, J Jiang, Y Ni, X Yao - Journal of Analytical and Applied …, 2021 - Elsevier
The pyrolysis characteristics of tetrazolo[1,5-a]pyridine were investigated by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). The apparent activation energy …
Number of citations: 19 www.sciencedirect.com
حسینی, سید قربان, معینی, کیوان - 2019‎ - isaem.ir
در این کار پژوهشی کمپلکس جدید پرانرژی مس با لیگاند 5، 4-دیآمینو-3-متیل-H 4، 2، 1-4-تریآزول-1-یوم کلرید (DAMT. HCl)،[Cu (μ-DAMT) Cl 2] 2، تهیه و با استفاده از روشهای طیفی (FT-IR)، …‎
Number of citations: 2 isaem.ir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.